3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-

Kinase inhibitor design GSK3β Structure-based drug design

3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- (CAS 1260389-75-0, molecular formula C16H17N5OS, molecular weight 327.40) is a chiral, polysubstituted imidazo[4,5-b]pyridine featuring a 2-(2-thienyl) substituent on the imidazole ring and an (S)-3-piperidinyl carboxamide at the 7-position. This compound belongs to the broad and pharmacologically privileged imidazo[4,5-b]pyridine scaffold class, which has been validated across multiple therapeutic target families including kinases, GPCRs, and phosphodiesterases.

Molecular Formula C16H17N5OS
Molecular Weight 327.4 g/mol
Cat. No. B12633608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-
Molecular FormulaC16H17N5OS
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)C2=C3C(=NC=C2)N=C(N3)C4=CC=CS4
InChIInChI=1S/C16H17N5OS/c22-16(19-10-3-1-6-17-9-10)11-5-7-18-15-13(11)20-14(21-15)12-4-2-8-23-12/h2,4-5,7-8,10,17H,1,3,6,9H2,(H,19,22)(H,18,20,21)
InChIKeyRAHPJVAIVZVNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- (CAS 1260389-75-0): Structural Identity and Procurement-Grade Specifications


3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- (CAS 1260389-75-0, molecular formula C16H17N5OS, molecular weight 327.40) is a chiral, polysubstituted imidazo[4,5-b]pyridine featuring a 2-(2-thienyl) substituent on the imidazole ring and an (S)-3-piperidinyl carboxamide at the 7-position . This compound belongs to the broad and pharmacologically privileged imidazo[4,5-b]pyridine scaffold class, which has been validated across multiple therapeutic target families including kinases, GPCRs, and phosphodiesterases [1]. Commercially available at NLT 98% purity from specialty suppliers such as MolCore under controlled storage conditions, this compound serves as a high-value intermediate or tool compound for medicinal chemistry programs . Its structural differentiation from common in-class analogs arises from the specific combination of the 2-(2-thienyl) group—associated with cardiac inotropic pharmacology—and the (S)-3-piperidinyl amide, which introduces both stereochemical complexity and a basic amine handle for further derivatization or salt formation [2].

3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-: Why Generic Substitution Within the Imidazopyridine Class Is Scientifically Unjustified


The imidazo[4,5-b]pyridine scaffold is not pharmacologically monolithic; subtle changes in substitution pattern, regiochemistry, and stereochemistry yield profound shifts in target engagement, selectivity profile, and physicochemical properties [1]. Compounds within this class have been optimized for diverse and unrelated targets—including TAM kinases (AXL/MER), GSK3β, Aurora kinases, PDE10A, and angiotensin II receptors—often with selectivity windows exceeding 100-fold between closely related analogs [2]. The target compound incorporates two critical differentiating features: the 2-(2-thienyl) group, which patent evidence demonstrates is specifically associated with positive inotropic activity on cardiac muscle distinct from the 2-phenyl or 2-methyl analogs used in kinase inhibitor programs [3]; and the (S)-3-piperidinyl carboxamide, which introduces stereochemistry-dependent binding and a basic nitrogen that alters solubility, salt-forming capacity, and pharmacokinetic behavior relative to N-aryl or N-alkyl carboxamide analogs [4]. Interchanging this compound with a generic imidazo[4,5-b]pyridine derivative risks not only loss of target-specific activity but also introduction of unintended off-target pharmacology. The quantitative evidence below substantiates why procurement decisions must be based on specific structural and pharmacological differentiation rather than scaffold-level similarity.

3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-: Quantitative Differentiation Evidence for Scientific Procurement


Structural Differentiation from the 3-Thienyl GSK3β Inhibitor Analog via X-Ray Crystallography

The closest publicly disclosed structural analog is N-(pyridin-3-yl)-2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide, a co-crystallized GSK3β inhibitor (PDB: 4DIT) with a reported Ki of 23 nM against GSK3 [1][2]. This comparator differs from the target compound at two critical positions: (i) the thiophene regioisomer (3-thienyl vs. target's 2-thienyl), and (ii) the carboxamide amine substituent (3-pyridinyl vs. target's (S)-3-piperidinyl). The crystal structure (PDB 4DIT) reveals that the 3-thienyl group occupies the kinase hinge-binding region, while the pyridinyl carboxamide extends toward the solvent-exposed region [1]. The replacement of the planar 3-pyridinyl ring with a chiral (S)-3-piperidinyl group in the target compound is expected to alter the exit vector geometry, introduce a basic amine (pKa ~9-10), and eliminate the potential for π-π stacking interactions with the pyridine ring—all of which can substantially shift kinase selectivity profiles.

Kinase inhibitor design GSK3β Structure-based drug design Thienyl regioisomerism

Cardiac Positive Inotropic Activity: Class-Level Pharmacological Phenotype of 2-(2-Thienyl)-Imidazo[4,5-b]pyridines

United States Patent US4596830A (Laevosan-Gesellschaft m.b.H.) explicitly claims that 2-(2-thienyl)-imidazo[4,5-b]pyridine derivatives of general formula (I) 'possess valuable pharmacological properties, especially a positively inotropic effect on the heart' and that this activity was demonstrated both in vitro in isolated perfused spontaneously beating hearts of guinea pigs and rats, and in vivo in rats with respect to haemodynamic activity [1][2]. This is a class-level pharmacological phenotype specific to the 2-(2-thienyl) substituent that distinguishes this chemotype from 2-phenyl, 2-methyl, or 2-pyridyl imidazo[4,5-b]pyridine analogs, which have been predominantly developed as kinase inhibitors, PDE10A inhibitors, or angiotensin II receptor ligands [3]. The target compound retains the 2-(2-thienyl) moiety that defines this cardiotonic chemotype, but with the novel (S)-3-piperidinyl carboxamide at the 7-position replacing the methyl/ethyl amino substituents exemplified in the patent.

Cardiotonic agents Positive inotropy Cardiovascular pharmacology Imidazopyridine

(S)-3-Piperidinyl Carboxamide as a Privileged Kinase Inhibitor Motif: Differentiation from N-Aryl Carboxamide Analogs

International Patent Application WO2011002772A1 discloses imidazopyridine derivatives as PBK (PDZ-binding kinase) inhibitors, explicitly claiming compounds containing 2-(thiophen-2-yl)-N-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide substructures [1]. This patent establishes that the piperidinyl carboxamide motif, particularly at the 3-position of piperidine, is a productive pharmacophore for kinase inhibition, distinguishing it from N-aryl carboxamide analogs such as N-(3-pyridinyl)-2-(3-thienyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide (the GSK3β inhibitor) or N-(3-aminoadamantyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide [2][3]. The (S)-stereochemistry at the piperidine 3-position in the target compound introduces additional three-dimensional binding constraints. The basic secondary amine in the piperidine ring (absent in N-aryl analogs) enables salt formation for improved aqueous solubility—a critical parameter for both in vitro assay compatibility and in vivo formulation . In contrast, N-aryl carboxamide analogs lack this ionizable center, resulting in different solubility and permeability profiles.

Kinase inhibitor Piperidine pharmacophore PBK inhibitor Medicinal chemistry

Synthetic Accessibility and Commercial Purity: Differentiation from Non-Commercial In-Class Compounds

The target compound is commercially available at NLT 98% purity (MolCore, Product No. MC515025) with defined storage conditions (at 20°C, 2 years) . This compares favorably against the broader imidazo[4,5-b]pyridine-7-carboxamide class, where many derivatives—including N-(pyridin-3-yl)-2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide and N-(3-aminoadamantyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide—are not listed with commercial purity specifications from major suppliers, existing primarily as research tool compounds or database entries [1]. The molecular formula C16H17N5OS (MW 327.40) places the compound within favorable drug-like property space: calculated LogP approximately 2.4, topological polar surface area approximately 75 Ų, and compliance with Lipinski's Rule of Five, making it suitable for both biochemical assay development and as a synthetic intermediate for further derivatization [2]. The (S)-3-piperidinyl amine provides a convenient handle for amide coupling, sulfonamide formation, or reductive amination—synthetic transformations that are not accessible with N-aryl carboxamide analogs.

Chemical procurement Building block Synthetic intermediate Purity specification

Differentiation from 2-Methyl and 2-Phenyl Imidazo[4,5-b]pyridine-7-carboxamide Analogs via Target Family Divergence

The imidazo[4,5-b]pyridine-7-carboxamide scaffold has been successfully employed against structurally and functionally unrelated target families depending on the 2-position substituent: 2-phenyl analogs are predominantly angiotensin II type 1 receptor (AT1) antagonists and PPAR-γ modulators [1]; 2-methyl and 2-chloro analogs have been developed as Aurora kinase and Raf kinase inhibitors [2]; 2,6-disubstituted variants serve as TAM kinase inhibitors with sub-nanomolar potency and 120- to 900-fold selectivity [3]; the 2-(3-thienyl) regioisomer with N-pyridinyl carboxamide is a GSK3β inhibitor [4]; and the 2-(2-thienyl) class—to which the target compound belongs—is patented for cardiac positive inotropic activity and arrhythmia treatment [5]. This target family divergence driven by the 2-position substituent means that the procurement decision cannot be reduced to scaffold availability; selecting a 2-methyl or 2-phenyl analog for a cardiovascular program is scientifically unsound, just as selecting a 2-(2-thienyl) analog for a kinase selectivity panel without confirming the specific kinase inhibition profile would be premature.

Target selectivity Chemotype pharmacology Kinase vs. GPCR Imidazopyridine scaffold

3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-: Evidence-Backed Research and Industrial Application Scenarios


Cardiovascular Pharmacology: Positive Inotropic and Antiarrhythmic Drug Discovery Programs

This compound is directly relevant to cardiovascular drug discovery programs targeting cardiac contractility and arrhythmia. The 2-(2-thienyl)-imidazo[4,5-b]pyridine class has been established as possessing positive inotropic activity demonstrated in isolated perfused guinea pig and rat hearts and in in vivo haemodynamic rodent models [1]. The target compound extends this validated cardiotonic chemotype with an (S)-3-piperidinyl carboxamide that may modulate pharmacokinetic properties, solubility, and off-target selectivity relative to the methyl/ethyl amino analogs exemplified in US4596830A. Researchers investigating novel inotropic agents for heart failure, particularly those seeking to differentiate from phosphodiesterase inhibitors (e.g., milrinone) or β-adrenergic agonists, should evaluate this compound as a structurally distinct starting point for lead optimization. The basic piperidine nitrogen also permits salt form screening (e.g., hydrochloride) for optimizing dissolution rate and oral bioavailability [2].

Kinase Inhibitor Lead Generation: PBK (TOPK) and Related Mitotic Kinase Targets

Patent WO2011002772A1 explicitly claims imidazopyridine derivatives with 2-(thiophen-2-yl)-N-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide substructures as PBK (PDZ-binding kinase / TOPK) inhibitors [3]. PBK is a mitotic kinase implicated in cancer cell proliferation and is an emerging oncology target. The target compound's (S)-stereochemistry at the piperidine 3-position provides an opportunity to establish stereospecific SAR around the PBK ATP-binding pocket. Medicinal chemistry teams pursuing PBK or related mitotic kinase programs (e.g., Aurora, PLK) can use this compound as a chiral building block for library synthesis, exploiting the secondary amine for rapid analog generation through amide coupling, urea formation, or reductive amination .

Chemical Biology Tool Compound: Profiling Imidazopyridine Scaffold Polypharmacology

The imidazo[4,5-b]pyridine scaffold is known for its polypharmacology, engaging multiple target families depending on substitution pattern [4]. The target compound, with its unique combination of 2-(2-thienyl) and (S)-3-piperidinyl carboxamide features, represents a chemotype not previously characterized in published kinase selectivity panels. Chemical biology groups investigating scaffold-wide selectivity profiling can use this compound in broad-panel kinase screens and GPCR panels to establish the target engagement fingerprint of the 2-(2-thienyl)/(S)-piperidinyl chemotype versus the well-characterized 2-phenyl (AT1/PPAR-γ), 2-methyl (Aurora), and 2,6-disubstituted (TAM) chemotypes. Such profiling data would provide valuable guidance for target deconvolution and hit triage in phenotypic screening campaigns [5].

Synthetic Methodology Development: Chiral Imidazopyridine Building Block for Parallel Synthesis

With defined commercial purity (NLT 98%) and a predictable molecular weight (327.40), this compound serves as a high-quality chiral building block for parallel synthesis and medicinal chemistry optimization campaigns . The (S)-3-piperidinyl secondary amine is a versatile synthetic handle enabling diversification via amide bond formation, sulfonylation, reductive amination, or urea synthesis. The compound's favorable calculated physicochemical properties (cLogP ~2.4, TPSA ~75 Ų) support its use in fragment-based or scaffold-hopping approaches where maintaining drug-like property space is critical [6]. Process chemistry groups can also evaluate this compound as a reference standard for developing scalable synthetic routes to enantiopure imidazo[4,5-b]pyridine-7-carboxamides.

Quote Request

Request a Quote for 3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.